
3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions that yield products with potential pharmacological applications. In the case of 5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones, the synthesis process includes the creation of bicyclic structures with unexplored pharmacotoxicological properties. The synthesis involves reacting a 2-phenyl derivative with bis(2,4,5-trichlorophenyl)benzylmalonate, leading to a linear pyrano-oxadiazolopyrimidinedione. The structures of the synthesized compounds are confirmed using IR, 1H-NMR, and mass spectral studies . Similarly, azetidin-2-one based phenyl sulfonyl pyrazoline derivatives are synthesized by reacting specific azetidin-2-one precursors with benzene sulfonyl chloride in the presence of pyridine, which are then characterized by IR, 1H NMR, and spectroscopic data .
Molecular Structure Analysis
The molecular structure of compounds plays a crucial role in their biological activity. The structure-activity relationship (SAR) of a series of 5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidins reveals that the conformational flexibility of these molecules is restricted by the formation of an intramolecular hydrogen bond. This restriction leads to high potency and selectivity in blocking serotonin-induced responses, particularly in the context of the serotonin 5-HT(6) receptor (5-HT(6)R) . The addition of a positively ionizable group to the pyrimidine ring does not significantly affect the potency or selectivity but does alter the cLogP values, indicating changes in ADME characteristics .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are indicative of their potential biological activities. For instance, the antibacterial and antifungal activities of the synthesized 5H-1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones were screened, and the effect of some compounds on the alkaline phosphatase enzyme was examined . The antimicrobial activity of the azetidin-2-one based phenyl sulfonyl pyrazoline derivatives was also tested using the broth dilution method, suggesting their potential as therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their IR spectra, NMR data, and mass spectral studies, are essential for understanding their pharmacological potential. The SAR study of the pyrazolo[1,5-a]pyrimidins indicates that the molecule size and shape, described by gyration radii, have a clear tendency for more compact molecules to be more potent antagonists of the 5-HT(6)R . These properties are crucial for the design of ligands with modified ADME characteristics without significantly affecting their interaction with the receptor .
Applications De Recherche Scientifique
Antimicrobial Activity
A significant application of compounds related to 3-(5-(1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is in the realm of antimicrobial activity. Various studies have synthesized and characterized derivatives with similar molecular structures, demonstrating their potential as antimicrobial agents. For instance, Shah et al. (2014) synthesized azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, showing notable antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014). Similarly, Desai and Dodiya (2014) and Dodiya, Shihory, and Desai (2012) focused on quinoline-oxadiazole–based azetidinone derivatives, also exhibiting significant antimicrobial properties (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).
Antioxidant and Anticancer Properties
Another important application is in the development of antioxidants and anticancer agents. Aziz et al. (2021) designed novel derivatives incorporating thiophene and pyridine, demonstrating high-efficiency as antioxidants, particularly against ABTS, and suggesting potential as cytochrome c peroxidase inhibitors (Aziz et al., 2021). Redda and Gangapuram (2007) synthesized oxadiazolyl tetrahydropyridines, revealing moderate cytotoxicity against breast cancer cell lines, indicating their relevance in cancer research (Redda & Gangapuram, 2007).
Antibacterial Evaluation
The antibacterial potential of related compounds is also a key area of research. Azab, Youssef, and El-Bordany (2013) aimed at creating new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents, finding several compounds with high activities (Azab, Youssef, & El-Bordany, 2013). Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and oxadiazole heterocyclic cores, evaluating their antibacterial potentials and finding moderate inhibitors, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Pharmacokinetic Modeling
In the pharmacokinetics domain, Watson, Davis, and Jones (2011) applied physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of a compound structurally similar to this compound, revealing insights into its metabolism and bioavailability (Watson, Davis, & Jones, 2011).
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of several functional groups that are often found in biologically active compounds .
Propriétés
IUPAC Name |
3-[5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S2/c1-2-11-5-6-13(25-11)26(22,23)20-8-10(9-20)16-18-14(19-24-16)12-4-3-7-17-15(12)21/h3-7,10H,2,8-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKEGXTUBCXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxybenzyl)-4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzamide](/img/structure/B2506440.png)
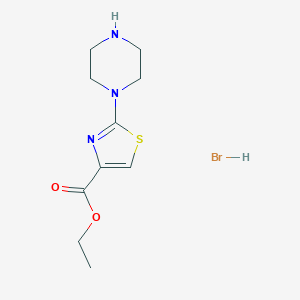
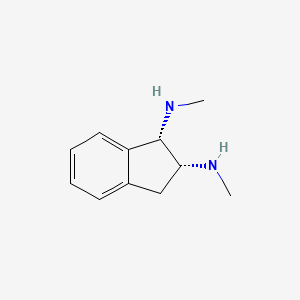

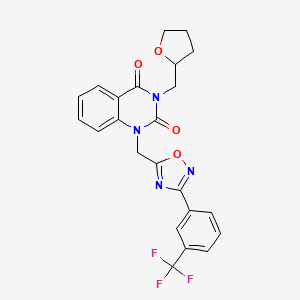
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)
![5-((3,4-Dichlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2506447.png)
![4-methylbenzenecarbaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2506450.png)
![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2506451.png)
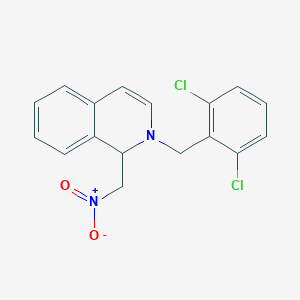
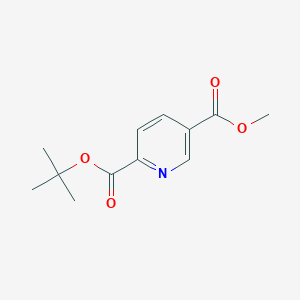
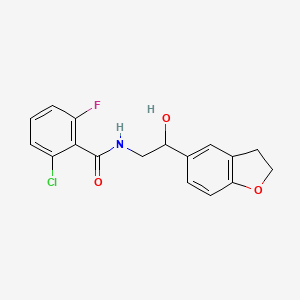
![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)
![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)